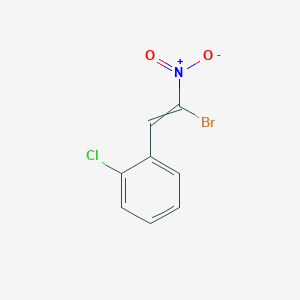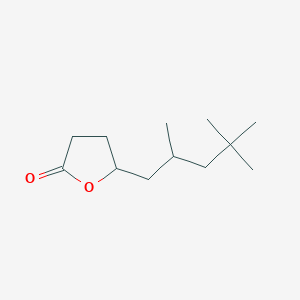
5-(2,4,4-Trimethylpentyl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2,4,4-Trimethylpentyl)oxolan-2-one ist eine chemische Verbindung, die für ihre einzigartige Struktur und ihre Eigenschaften bekannt ist. Aufgrund ihrer Stabilität und Reaktivität wird sie häufig in verschiedenen industriellen und wissenschaftlichen Anwendungen eingesetzt.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 5-(2,4,4-Trimethylpentyl)oxolan-2-one erfolgt typischerweise in einem zweistufigen Verfahren. Der erste Schritt beinhaltet die Bildung einer Zwischenverbindung, die dann durch eine Reihe von Reaktionen in das Endprodukt umgewandelt wird. Häufig verwendete Reagenzien in diesen Reaktionen sind Essigsäure und Schwefelsäure .
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound erfolgt häufig in großtechnischen chemischen Verfahren, die eine hohe Ausbeute und Reinheit gewährleisten. Die Verfahren sind auf Kosteneffizienz und Effizienz optimiert und nutzen fortschrittliche Technologien und Geräte.
Analyse Chemischer Reaktionen
Arten von Reaktionen
5-(2,4,4-Trimethylpentyl)oxolan-2-one unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff.
Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe durch ein anderes.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Lithiumaluminiumhydrid. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, um das gewünschte Ergebnis zu gewährleisten.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Carbonsäuren erzeugen, während die Reduktion Alkohole erzeugen kann.
Wissenschaftliche Forschungsanwendungen
This compound hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.
Biologie: Wird zur Untersuchung von biologischen Signalwegen und Mechanismen eingesetzt.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen und Wechselwirkungen mit biologischen Zielstrukturen untersucht.
Industrie: Wird bei der Produktion verschiedener industrieller Produkte und Materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Es kann in verschiedenen chemischen Reaktionen als Katalysator oder Inhibitor wirken und so die Geschwindigkeit und das Ergebnis dieser Prozesse beeinflussen. Die genauen molekularen Zielstrukturen und Signalwege, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Kontext ab .
Wissenschaftliche Forschungsanwendungen
5-(2,4,4-Trimethylpentyl)oxolan-2-one has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of biological pathways and mechanisms.
Medicine: Investigated for its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the production of various industrial products and materials.
Wirkmechanismus
The mechanism of action of 5-(2,4,4-Trimethylpentyl)oxolan-2-one involves its interaction with specific molecular targets and pathways. It may act as a catalyst or inhibitor in various chemical reactions, influencing the rate and outcome of these processes. The exact molecular targets and pathways involved depend on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Einige Verbindungen, die 5-(2,4,4-Trimethylpentyl)oxolan-2-one ähnlich sind, umfassen:
- 4-Methyl-6-(2,4,4-trimethylpentyl)-2H-pyran-2-one
- 5-Methyl-5-(4,8,12-trimethyltridecyl)oxolan-2-one
Einzigartigkeit
Was this compound von diesen ähnlichen Verbindungen unterscheidet, ist seine einzigartige Struktur und Reaktivität. Seine spezifische Anordnung von Atomen und funktionellen Gruppen ermöglicht es ihm, an einer Vielzahl von chemischen Reaktionen teilzunehmen, was es zu einer vielseitigen und wertvollen Verbindung in verschiedenen Bereichen macht.
Eigenschaften
CAS-Nummer |
147136-15-0 |
|---|---|
Molekularformel |
C12H22O2 |
Molekulargewicht |
198.30 g/mol |
IUPAC-Name |
5-(2,4,4-trimethylpentyl)oxolan-2-one |
InChI |
InChI=1S/C12H22O2/c1-9(8-12(2,3)4)7-10-5-6-11(13)14-10/h9-10H,5-8H2,1-4H3 |
InChI-Schlüssel |
PHPLCXOUKZCERZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CC1CCC(=O)O1)CC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


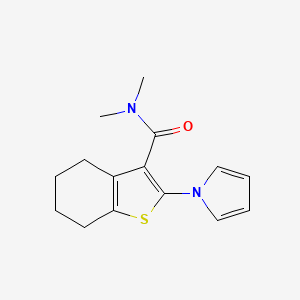
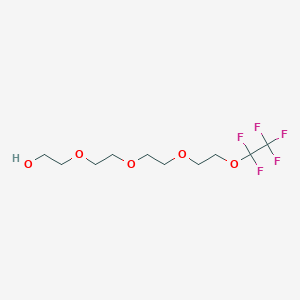
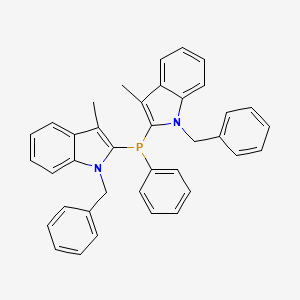
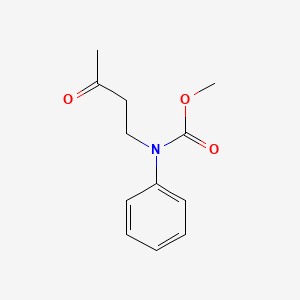
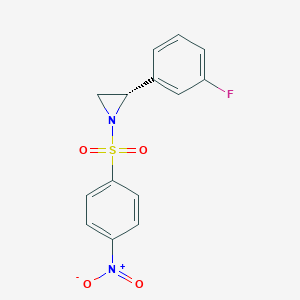
![1-(4-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12544477.png)
![Methyl 2-[(trimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B12544482.png)

![Silane, trimethyl[(3,3,5,5-tetramethyl-1-cyclohexen-1-yl)oxy]-](/img/structure/B12544494.png)
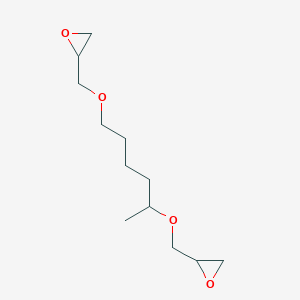
![4-[2-(2,5-Dimethoxyphenyl)ethenyl]-4'-methyl-2,2'-bipyridine](/img/structure/B12544505.png)
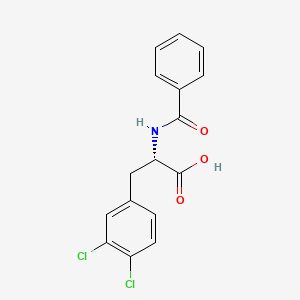
![2-[5-(Pyridin-4-yl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B12544511.png)
